2-Hydroxy-4-methoxy-6-methylbenzoic acid
Overview
Description
Everninic acid is an organic compound classified as a methoxybenzoic acid. It is a secondary metabolite produced by lichens, including species such as Ramalina, Evernia, and Hypogymnia . The molecular formula of everninic acid is C9H10O4, and it is known for its various biological activities, including antimicrobial and anticancer properties .
Scientific Research Applications
Everninic acid has a wide range of scientific research applications:
Safety and Hazards
Safety data for 2-Hydroxy-4-methoxy-6-methylbenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .
Preparation Methods
Everninic acid can be synthesized through several methods. One common synthetic route involves the esterification of orsellinic acid followed by methylation. The reaction conditions typically include the use of methanol and sulfuric acid as a catalyst . Industrial production methods often involve the extraction of everninic acid from lichens, where it is naturally present. The extraction process includes solvent extraction using acetone or ethanol, followed by purification through chromatography .
Chemical Reactions Analysis
Everninic acid undergoes various chemical reactions, including:
Oxidation: Everninic acid can be oxidized to form corresponding quinones.
Reduction: Reduction of everninic acid can yield hydroxybenzoic acids.
Substitution: Everninic acid can undergo electrophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically results in quinones, while reduction yields hydroxybenzoic acids .
Mechanism of Action
The mechanism of action of everninic acid involves its interaction with various molecular targets. It has been shown to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis . In cancer cells, everninic acid induces apoptosis through the activation of caspases and the mitochondrial pathway . Additionally, it exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Everninic acid can be compared with other similar compounds such as orsellinic acid, methyl everninate, and ethyl everninate . These compounds share structural similarities but differ in their functional groups and biological activities. For example:
Orsellinic acid: Similar to everninic acid but lacks the methoxy group, resulting in different reactivity and biological properties.
Methyl everninate: A methyl ester derivative of everninic acid, which has different solubility and reactivity characteristics.
Ethyl everninate: An ethyl ester derivative, similar to methyl everninate but with slightly different physical and chemical properties.
Everninic acid is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and applications .
properties
IUPAC Name |
2-hydroxy-4-methoxy-6-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-3-6(13-2)4-7(10)8(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCZMUVAQHIOID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346865 | |
Record name | Everninic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
570-10-5 | |
Record name | Everninic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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